molecular formula C19H21F3N4O2 B2683966 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide CAS No. 1775411-45-4

2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide

Cat. No.: B2683966
CAS No.: 1775411-45-4
M. Wt: 394.398
InChI Key: KHULWNWVGCISHR-UHFFFAOYSA-N
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Description

Historical Development of Pyrimidinyl-Piperidine Benzamide Derivatives

The exploration of pyrimidinyl-piperidine benzamide derivatives began in earnest during the early 2000s, driven by the discovery of privileged structural motifs in antipsychotic and anticancer agents. The benzoylpiperidine fragment (phenyl(piperidin-4-yl)methanone) emerged as a metabolically stable bioisostere for piperazine, addressing limitations such as oxidative metabolism and conformational flexibility. For example, the 4-(p-fluorobenzoyl)piperidine motif in ketanserin and altanserin demonstrated critical interactions with serotonin receptors, inspiring the design of analogs with improved selectivity.

The incorporation of pyrimidine rings into these structures gained traction due to pyrimidine's role in nucleic acids and its prevalence in kinase inhibitors. Early derivatives focused on halogenated pyrimidines (e.g., 5-fluorouracil) but faced challenges with off-target effects. The introduction of trifluoromethyl groups, as seen in 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide, marked a shift toward optimizing lipophilicity and electronic properties for central nervous system (CNS) penetration and enzyme inhibition.

Table 1: Evolution of Key Structural Features in Pyrimidinyl-Piperidine Benzamides

Compound Class Structural Modifications Therapeutic Target Year Introduced
Early benzoylpiperidines 4-(p-Fluorobenzoyl)piperidine 5-HT~2A~ receptors 1980s
Halogenated pyrimidines 5-Fluoro substitution Thymidylate synthase 1990s
Trifluoromethyl analogs CF~3~ at pyrimidine C6 Kinases, GPCRs 2010s

Significance in Medicinal Chemistry Research

This compound exemplifies three key principles in modern drug design:

  • Bioisosteric Replacement : The piperidine ring serves as a rigid analog of piperazine, reducing metabolic liability while maintaining hydrogen-bonding capacity through its carbonyl group.
  • Targeted Lipophilicity : The trifluoromethyl group enhances membrane permeability (cLogP ≈ 3.1) and confers resistance to cytochrome P450-mediated oxidation, critical for CNS-active agents.
  • Multimodal Target Engagement : The pyrimidine ring enables π-π stacking with kinase ATP pockets (e.g., EGFR, BRAF), while the benzamide moiety interacts with hydrophobic enzyme subpockets.

Recent studies highlight its potential in:

  • Oncology : Pyrimidine derivatives inhibit aberrant kinase signaling in non-small cell lung cancer (NSCLC) models.
  • Neuropharmacology : Structural analogs modulate dopamine D~3~ and serotonin 5-HT~2A~ receptors at nanomolar affinities (K~i~ = 12–45 nM).
  • Antimicrobial Therapy : Trifluoromethyl groups disrupt microbial folate biosynthesis pathways.

Research Objectives and Scientific Rationale

Current research priorities for this compound include:

  • Structure-Activity Relationship (SAR) Optimization :
    • Systematic variation of the methoxy group (e.g., ethoxy, cyclopropoxy) to modulate steric and electronic effects.
    • Replacement of the trifluoromethyl group with other electron-withdrawing substituents (e.g., sulfonyl, nitrile).
  • Target Deconvolution :

    • Identification of primary targets using chemoproteomics and kinase profiling assays.
    • Elucidation of off-target effects through G protein-coupled receptor (GPCR) panels.
  • Therapeutic Expansion :

    • Evaluation in tauopathy models, leveraging benzamide’s neuroprotective properties.
    • Development of radiolabeled analogs (e.g., ^18^F derivatives) for positron emission tomography (PET) imaging of tumor metabolism.

Table 2: Key Research Questions and Methodological Approaches

Research Question Experimental Approach Expected Outcome
Impact of piperidine N-substituents on selectivity Molecular dynamics simulations Identification of critical binding poses
Role of trifluoromethyl in metabolic stability Microsomal stability assays (human, rat) Half-life (t~1/2~) quantification
Cross-reactivity with off-target kinases KINOMEscan profiling Selectivity score (%)

Properties

IUPAC Name

2-methoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-12-23-16(19(20,21)22)11-17(24-12)26-9-7-13(8-10-26)25-18(27)14-5-3-4-6-15(14)28-2/h3-6,11,13H,7-10H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHULWNWVGCISHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC=CC=C3OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide typically involves multiple steps. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the pyrimidine moiety. The final step involves the coupling of the benzamide group. Key reagents and conditions include:

    Reagents: Methoxybenzoyl chloride, 2-methyl-6-(trifluoromethyl)pyrimidine, piperidine, and appropriate catalysts.

    Conditions: Reactions are often carried out under inert atmospheres, such as nitrogen or argon, and may require elevated temperatures and specific solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its pharmacological properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can affect the compound’s stability and reactivity.

    Substitution: Replacement of one functional group with another, which can be used to modify the compound’s activity or solubility.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows chemists to modify its structure for specific applications.

Common Reactions:

  • Oxidation: Introduction of hydroxyl groups can enhance solubility and reactivity.
  • Reduction: Modifying the compound's stability and reactivity.

These reactions are crucial in developing derivatives that may exhibit different pharmacological properties.

Biology

The compound has been studied for its interactions with biological macromolecules, particularly in the context of drug design. Its structure suggests potential activity against various biological targets.

Biological Activity:
Recent studies have indicated that derivatives of benzamide compounds, including this one, exhibit significant antiproliferative effects against cancer cell lines. For instance, it has shown selective activity against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM.

Cell LineIC50 (µM)
MCF-73.1
HCT1165.3
HEK2935.3

This suggests that structural modifications can lead to enhanced anticancer properties, positioning it as a candidate for further development in oncology.

Medicine

In medicinal chemistry, the compound is under investigation for its potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the trifluoromethyl group may enhance lipophilicity and receptor binding affinity, potentially leading to increased biological efficacy.

Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted that derivatives of this compound demonstrated selective cytotoxicity against certain cancer cell lines while exhibiting minimal toxicity towards normal cells. This selective action is critical in developing targeted cancer therapies.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name / ID Core Structure Substituents on Benzamide/Pyrimidine Molecular Formula Molecular Weight Key References
Target Compound: 2-Methoxy-N-{1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide Benzamide + pyrimidine-linked piperidine 2-methoxy (benzamide); 2-methyl, 6-CF3 (pyrimidine) C20H21F3N4O2* 406.41*
3,5-Dimethoxy analog (S471-0664) Benzamide + pyrimidine-linked piperidine 3,5-dimethoxy (benzamide); 2-methyl, 6-CF3 (pyrimidine) C20H23F3N4O3 436.42
4-Chloro-2-methoxy-N-(1-(4-(2-oxoimidazolidin-1-yl)benzyl)piperidin-4-yl)benzamide (7j) Benzamide + imidazolidinone-linked benzylpiperidine 4-Cl, 2-OMe (benzamide); 2-oxoimidazolidin-1-yl (benzyl) C24H28ClN4O3 474.96
3-Fluoro-4-(trifluoromethyl)benzamide derivative (7k) Benzamide + imidazolidinone-linked benzylpiperidine 3-F, 4-CF3 (benzamide) C23H23F4N4O2 464.45
5-Bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (93) Benzamide + pyrimidine-linked phenyl 5-Br, 2-F (benzamide); 2-Me, 6-CF3 (pyrimidine) C20H14BrF4N3O2 500.25

*Estimated based on structural similarity to S471-0664 .

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl Pyrimidine : The 6-CF3 group on pyrimidine enhances metabolic stability and lipophilicity, a feature shared with antifungal compound 93 .
  • Piperidine Linkage : Piperidin-4-yl spacers (as in the target compound and 7j–7k) improve solubility compared to rigid aromatic linkers .

Biological Activity

2-Methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide (CAS Number: 1775411-45-4) is a synthetic compound that features a complex structure, incorporating a benzamide core, a piperidine ring, and a pyrimidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure

The molecular formula of 2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide is C19H21F3N4O2C_{19}H_{21}F_{3}N_{4}O_{2}, with a molecular weight of 394.4 g/mol. The structure can be represented as follows:

Structure C19H21F3N4O2\text{Structure }\text{C}_{19}\text{H}_{21}\text{F}_{3}\text{N}_{4}\text{O}_{2}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The presence of the trifluoromethyl group may enhance lipophilicity and receptor binding affinity, potentially leading to increased biological efficacy.

Antiproliferative Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, the compound has shown selective activity against the MCF-7 breast cancer cell line with an IC50 value in the low micromolar range.

Cell Line IC50 (µM)
MCF-73.1
HCT1165.3
HEK2935.3

This suggests that modifications on the benzamide structure can lead to enhanced anticancer properties, making it a candidate for further development as an anticancer agent .

Antioxidant Activity

In addition to its antiproliferative properties, the compound has demonstrated notable antioxidant activity. Compounds with similar structural motifs have been reported to scavenge free radicals effectively, thus providing protective effects against oxidative stress. This activity is crucial as oxidative stress is a contributing factor in cancer progression .

Antibacterial Activity

The antibacterial potential of compounds containing piperidine and benzamide structures has also been explored. Studies indicate that certain derivatives exhibit significant antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM .

Case Studies

  • Anticancer Study : A recent study evaluated various derivatives of benzamide for their antiproliferative effects on different cancer cell lines. The most promising derivatives showed strong activity against MCF-7 cells, indicating that structural modifications could enhance anticancer efficacy.
  • Antioxidant Evaluation : Another investigation focused on the antioxidant properties of methoxy-substituted compounds, revealing that they significantly reduced oxidative damage in vitro compared to standard antioxidants like butylated hydroxytoluene (BHT) .
  • Bacterial Inhibition : Research assessing the antibacterial properties of piperidine-based compounds found that certain derivatives exhibited potent inhibition against E. faecalis, suggesting their potential use in treating bacterial infections .

Q & A

Q. What are the foundational steps for synthesizing this compound, and how can reaction intermediates be characterized?

The synthesis typically involves sequential coupling of a substituted pyrimidine core with a piperidine-benzamide moiety. Key steps include:

  • Pyrimidine functionalization : Introduce the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions under inert atmosphere conditions (e.g., Pd catalysis) .
  • Piperidine coupling : React the pyrimidine intermediate with a benzamide-substituted piperidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
  • Intermediate characterization : Use 1^1H/13^{13}C NMR to confirm regioselectivity (e.g., pyrimidine C-4 substitution) and HPLC-MS to assess purity (>95%) .

Q. What safety protocols are critical during synthesis and handling?

  • Toxicological hazards : The trifluoromethyl group may release HF under acidic conditions. Use polypropylene labware and calcium gluconate gel for accidental exposure .
  • Storage : Store at -20°C under nitrogen to prevent hydrolysis of the benzamide bond. Conduct reactions in fume hoods with HEPA filters .

Q. How can researchers validate the compound’s biological activity in preliminary assays?

  • Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays. The pyrimidine core and trifluoromethyl group enhance binding to ATP pockets .
  • Cellular assays : Test cytotoxicity in cancer cell lines (e.g., HCT-116) with IC50_{50} determination via MTT assays. Normalize data against controls like staurosporine .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Optimization strategies :
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
    • Employ flow chemistry for precise control of exothermic steps (e.g., trifluoromethylation) .
  • Byproduct analysis : Identify dimerization products (e.g., piperidine-pyrimidine adducts) via LC-MS and suppress using bulky bases (e.g., DIPEA) .

Q. How to resolve discrepancies in biological data across studies?

  • Case example : Contradictory IC50_{50} values in kinase assays may arise from:
    • Buffer conditions : Varying Mg2+^{2+} concentrations alter ATP-binding affinity. Standardize assay buffers (e.g., 10 mM MgCl2_2) .
    • Protein purity : Validate kinase preparations via SDS-PAGE (>90% purity) and activity checks with reference inhibitors .

Q. What computational approaches predict the compound’s interaction with novel targets?

  • Molecular docking : Use AutoDock Vina with PyRx to model binding to unexplored targets (e.g., PARP1). The methoxy group’s electron-donating effects improve π-π stacking in hydrophobic pockets .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can metabolic stability be enhanced for in vivo studies?

  • Structural modifications : Replace the methoxy group with a deuterated analog to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the benzamide as a pivaloyloxymethyl ester to improve oral bioavailability .

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